Diclofenac calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
88170-10-9 |
|---|---|
Molecular Formula |
C28H20CaCl4N2O4 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
calcium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/2C14H11Cl2NO2.Ca/c2*15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h2*1-7,17H,8H2,(H,18,19);/q;;+2/p-2 |
InChI Key |
LUCXOFIZQAAKNM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Ca+2] |
Origin of Product |
United States |
Molecular and Supramolecular Interactions Involving Calcium
Complexation Chemistry of Diclofenac (B195802) with Calcium Ions
The interaction between diclofenac and calcium ions results in the formation of a metal complex with specific coordination properties. This process is influenced by the nature of the ligand and the metal ion.
Diclofenac typically acts as a bidentate chelating agent when forming complexes with divalent metal ions like calcium (Ca²⁺). researchgate.net The primary binding sites are the oxygen atoms of the carboxylate group (-COO⁻). researchgate.netresearchgate.net The coordination can occur in several modes, a common feature for calcium carboxylate ligation. libretexts.org These include:
Unidentate Mode : The calcium ion interacts with only one of the two carboxylate oxygen atoms. libretexts.org
Bidentate (Chelating) Mode : The calcium ion is bound by both oxygen atoms of the carboxylate group. libretexts.org
In the case of diclofenac-calcium complexes, the molar ratio of metal to ligand is typically 1:2, leading to a general formula of [Ca(diclofenac)₂(H₂O)₂]·nH₂O. researchgate.netsemanticscholar.org These complexes often precipitate in aqueous solutions. semanticscholar.org While coordination through the carboxylate oxygens is most common, some studies of metal-diclofenac complexes suggest an alternative coordination involving the nitrogen atom of the amino group and one oxygen atom of the carboxylate group. researchgate.net Calcium, being a hard metal ion, shows a strong preference for oxygen ligands. libretexts.org
The formation and stability of diclofenac complexes vary significantly with the metal ion involved. Computational and experimental studies have provided insights into these differences.
A molecular modeling study comparing calcium and magnesium complexes of diclofenac concluded that the formation of the calcium-diclofenac complex is more favorable. semanticscholar.org This is attributed to lower energy requirements and higher polarity for the calcium complex compared to the magnesium counterpart. semanticscholar.org
The thermal stability of these complexes also differs. The sodium salt of diclofenac shows thermal stability up to 245°C, whereas the calcium and iron complexes begin to degrade at much lower temperatures, starting from 90°C. researchgate.net
When used for environmental remediation, such as removing diclofenac from water, iron salts (specifically FeCl₃) have been found to be more effective than calcium and other metal salts at precipitating the drug. researchgate.netmdpi.com The initial concentration of diclofenac can be reduced by two orders of magnitude using an excess of iron salts. researchgate.netmdpi.com
Table 1: Comparative Properties of Diclofenac Metal Complexes
| Metal Ion | Complexation Feature | Key Finding | Reference |
|---|---|---|---|
| Calcium (Ca²⁺) | Formation Favorability | Complex formation is more favorable than with Magnesium (Mg²⁺) due to lower energy and higher polarity. | semanticscholar.org |
| Iron (Fe³⁺) | Precipitation Efficiency | More effective at removing diclofenac from water solutions compared to other metal salts. | researchgate.netmdpi.com |
| Magnesium (Mg²⁺) | Formation Favorability | Less favorable complex formation compared to Calcium (Ca²⁺). | semanticscholar.org |
| Sodium (Na⁺) | Thermal Stability | The sodium salt is thermally stable up to 245°C, significantly higher than the calcium complex. | researchgate.net |
| Copper (Cu²⁺), Zinc (Zn²⁺) | Biological Activity | Complexes with these metals have been studied for enhanced anti-inflammatory and other biological activities. | researchgate.net |
Biomolecular Interactions and Cellular Signaling Mechanisms
Diclofenac significantly impacts cellular processes by altering the balance of intracellular ions, particularly calcium, which in turn triggers specific signaling cascades.
Treatment with diclofenac has been shown to cause a notable increase in intracellular calcium (Ca²⁺) concentrations in various cell types, including human hepatocytes. nih.govoup.com In studies using HepG2 cells, diclofenac treatment led to an increase in intracellular Ca²⁺ at 6 and 12 hours. nih.govnih.gov This elevation of cytosolic calcium is considered a critical event in diclofenac-induced cellular toxicity. researchgate.net The effect can be further amplified in the presence of cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govnih.gov Conversely, under certain experimental conditions in mouse airway smooth muscle, diclofenac has been observed to partially inhibit the release of intracellular Ca²⁺. frontiersin.org
The diclofenac-induced disruption of calcium homeostasis is closely linked to the activation of the endoplasmic reticulum (ER) stress response. oup.comresearchgate.net The ER is a primary site for intracellular Ca²⁺ storage, and its disturbance can lead to an accumulation of unfolded or misfolded proteins, initiating the unfolded protein response (UPR). nih.gov
Research has demonstrated that diclofenac activates key ER stress sensors, including protein kinase RNA-like endoplasmic reticulum kinase (PERK) and inositol-requiring enzyme-1 (IRE1α). oup.comoup.com Activation of the PERK pathway leads to the increased expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). oup.commdpi.com This increase in intracellular Ca²⁺ is not just a result of ER stress but also contributes to it, creating a feedback loop that can lead to persistent ER stress. oup.com The importance of calcium in this process is highlighted by the finding that chelating intracellular Ca²⁺ significantly reduces the diclofenac-induced activation of PERK. nih.govnih.gov
The mechanism for Ca²⁺ release from the ER involves the activation of specific channels on the ER membrane. nih.gov Studies have identified the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor as a key player in the diclofenac-mediated release of calcium. nih.govresearchgate.net The binding of IP3 to its receptor triggers the efflux of Ca²⁺ from the ER into the cytosol. researchgate.net
The critical role of this pathway was confirmed in experiments where the use of an IP3 receptor antagonist, 2-APB, almost completely abolished the cytotoxic effects induced by diclofenac and cytokines. nih.gov Furthermore, the antagonist also decreased the activation of the ER stress sensor PERK, demonstrating that the IP3-mediated release of Ca²⁺ from the ER is a crucial upstream event that drives the subsequent activation of the ER stress response. nih.govoup.com
Table 2: Summary of Diclofenac's Effects on Cellular Signaling
| Cellular Process | Effect of Diclofenac | Key Mediators | Reference |
|---|---|---|---|
| Intracellular Calcium Homeostasis | Increases cytosolic free Ca²⁺ concentration. | Release from Endoplasmic Reticulum stores. | nih.govnih.gov |
| ER Stress Response | Activates ER stress sensors and downstream pro-apoptotic pathways. | PERK, IRE1α, ATF4, CHOP. | oup.comoup.com |
| Calcium Release Mechanism | Stimulates Ca²⁺ release from the ER. | Inositol 1,4,5-Trisphosphate (IP3) Receptor. | nih.govresearchgate.net |
Diclofenac-Induced Modulations of Intracellular Calcium Homeostasis
Impact on Mitogen-Activated Protein Kinases (MAPKs): c-Jun N-terminal Kinase (JNK) and Extracellular Signal-Regulated Kinase (ERK) Activation
Diclofenac influences the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal Kinase (JNK) and Extracellular Signal-Regulated Kinase (ERK). nih.govnih.gov In human hepatoma HepG2 cells, diclofenac, particularly in the presence of cytokines like tumor necrosis factor-alpha (TNF) and interferon-gamma (IFN), leads to the activation of both JNK and ERK. nih.govnih.govresearchgate.net This activation is a component of the cellular stress response. nih.govnih.gov
The increase in intracellular calcium (Ca2+) levels induced by diclofenac plays a crucial role in this process. nih.govnih.gov Chelation of intracellular Ca2+ with BAPTA/AM has been shown to significantly reduce the diclofenac-induced activation of both JNK and ERK. nih.govnih.gov Furthermore, an antagonist of the inositol trisphosphate receptor, which is involved in Ca2+ release from the endoplasmic reticulum, also diminishes the activation of JNK and ERK. nih.govnih.govresearchgate.net This indicates that the Ca2+-dependent activation of these MAPKs is a key factor in the cellular response to diclofenac. nih.govnih.gov
Studies have also shown an interdependence between JNK and ERK activation. nih.gov For instance, the JNK inhibitor SP600125 can prevent the diclofenac-induced activation of ERK in HepG2 cells. nih.gov In a mouse model of NSAID-associated enteropathy, diclofenac was found to activate JNK1/2, leading to the phosphorylation of its downstream target, c-Jun. physiology.org The selective JNK inhibitor SP600125 was able to block this kinase activity. physiology.org Conversely, another study involving a hybrid of diclofenac and an H2S donor, S-Diclofenac, reported an inhibition of JNK activation. medchemexpress.com In colon cancer cells, diclofenac has been observed to activate p44/42, p38, and SAPK/JNK. researchgate.net
Table 1: Impact of Diclofenac on JNK and ERK Activation
| Cellular Context | Effect on JNK | Effect on ERK | Key Findings |
|---|---|---|---|
| Human Hepatoma (HepG2) Cells | Activation nih.govnih.gov | Activation nih.govnih.gov | Activation is augmented by cytokines (TNF, IFN) and is dependent on intracellular calcium increase. nih.govnih.gov |
| Mouse Small Intestine | Activation of JNK1/2 physiology.org | Not specified | Leads to phosphorylation of c-Jun. physiology.org |
| Rat Aortic Vascular Smooth Muscle Cells | Inhibition (by S-Diclofenac) medchemexpress.com | Not specified | S-Diclofenac, a hybrid molecule, inhibits JNK activation. medchemexpress.com |
| Human Colon Cancer Cells (HCT 116) | Activation researchgate.net | Activation (p44/42) researchgate.net | Diclofenac activates multiple MAPK pathways. researchgate.net |
Interplay with Cytokines in Cellular Responses
Diclofenac exhibits a significant interplay with cytokines, particularly in the context of cellular stress and apoptosis. nih.govnih.gov In hepatocytes, diclofenac acts synergistically with pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF) and interferon-gamma (IFN) to induce apoptosis. nih.govnih.govresearchgate.net This synergistic cytotoxicity is mediated through the activation of the endoplasmic reticulum (ER) stress response pathway and the MAPKs, JNK and ERK. nih.govnih.gov
A key element in this interaction is the diclofenac-induced increase in intracellular calcium. nih.govnih.gov Treatment of HepG2 cells with diclofenac leads to a rise in intracellular Ca2+ levels, and this effect is enhanced in the presence of TNF and IFN. nih.govnih.gov The elevated intracellular Ca2+ contributes to the cytotoxic synergy by promoting the activation of the ER stress response and the subsequent activation of JNK and ERK. nih.govnih.gov Blocking the increase in intracellular Ca2+ has been shown to reduce the cytotoxicity and caspase-3 activation caused by the co-treatment of diclofenac and cytokines. nih.govnih.gov
Reactive metabolites of diclofenac can also indirectly induce apoptosis by activating various factors, including cytokine signaling inducible factors like S100 calcium-binding proteins. aopwiki.org The resulting damaged hepatocytes can release damage-associated molecular patterns (DAMPs), which in turn activate immune cells and further propagate the inflammatory response through the release of various cytokines and chemokines. aopwiki.org This complex interplay involves the regulation of numerous cytokines and their receptors, leading to the recruitment of immune cells like neutrophils, leukocytes, and lymphocytes. aopwiki.org Furthermore, diclofenac has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in other contexts. researchgate.net
Modulation of Ion Channels by Diclofenac
Effects on Voltage-Gated Calcium Channels (Ca2+)
Diclofenac has been shown to exert inhibitory effects on voltage-gated calcium channels (CaV). nih.govkoreamed.orgnih.gov This modulation of Ca2+ channels is considered a cyclooxygenase (COX)-independent effect. journals.ac.za Studies on neonatal rat ventricular cardiomyocytes have demonstrated that diclofenac significantly reduces inward whole-cell currents. nih.govkoreamed.orgnih.gov This effect is specific, as other NSAIDs like naproxen (B1676952) and ibuprofen (B1674241) did not produce the same significant reduction in these currents. nih.govkoreamed.orgnih.gov The inhibition of voltage-gated Ca2+ channels can lead to a decrease in intracellular Ca2+ levels, which can impact processes like excitation-contraction coupling in cardiac muscle. nih.govkoreamed.orgnih.gov In excitable cells, voltage-gated calcium channels are crucial for a variety of functions, including neurotransmitter release and hormone secretion. sci-hub.se
Inhibition of L-type Ca2+ Channels
Diclofenac irreversibly inhibits L-type Ca2+ channels in a dose-dependent manner. nih.govkoreamed.orgnih.gov In neonatal rat ventricular cardiomyocytes, the IC50 for this inhibition was determined to be 12.89 ± 0.43 μM. nih.govkoreamed.orgnih.gov This inhibitory action on L-type Ca2+ channels is distinct from the effects of the well-known L-type channel blocker nifedipine, which does not affect Na+ currents. nih.govkoreamed.org The blockade of L-type Ca2+ channels by diclofenac is thought to contribute to its cardiovascular effects by impairing excitation-contraction coupling. nih.govkoreamed.orgresearchgate.net
In mouse airway smooth muscle, diclofenac has also been shown to block voltage-dependent L-type Ca2+ channel currents, contributing to its relaxant effects on pre-contracted tracheal rings. frontiersin.org The contraction induced by high K+ was completely inhibited by the L-type Ca2+ channel inhibitor nifedipine, and diclofenac was able to relax this contraction in a dose-dependent manner. frontiersin.org
Table 2: Inhibition of L-type Ca2+ Channels by Diclofenac
| Cell Type | Effect | IC50 | Significance |
|---|---|---|---|
| Neonatal Rat Ventricular Cardiomyocytes | Irreversible, dose-dependent inhibition nih.govkoreamed.orgnih.gov | 12.89 ± 0.43 μM nih.govkoreamed.orgnih.gov | Potential mechanism for cardiovascular side effects through impaired excitation-contraction coupling. nih.govkoreamed.orgresearchgate.net |
| Mouse Airway Smooth Muscle | Blockade of channel currents frontiersin.org | Not specified | Contributes to the relaxant effect on airway smooth muscle. frontiersin.org |
Modulation of Voltage-Gated Sodium (Na+) and Potassium (K+) Channels
Diclofenac modulates the activity of both voltage-gated sodium (Na+) and potassium (K+) channels. nih.govresearchgate.net In neonatal rat ventricular cardiomyocytes, diclofenac at concentrations higher than 3 μM reversibly inhibits the Na+ current. nih.govkoreamed.orgnih.gov This inhibition of voltage-activated Na+ currents has also been observed in other cell types, including rat myoblasts and neurons. nih.gov The suppression of Na+ channel currents has been demonstrated in rat dorsal root ganglion and mouse trigeminal ganglion neurons. mdpi.com
Regarding potassium channels, diclofenac has been shown to activate certain types of voltage-gated K+ channels. researchgate.net For instance, it activates Kv7.4 channels. tandfonline.com In contrast, it blocks the activity of Kv7.5 channels. tandfonline.combiorxiv.org On heterotetrameric Kv7.4/5 channels, it produces an intermediate effect. tandfonline.com Diclofenac has also been reported to target Kv1.3, a voltage-dependent potassium channel crucial for the activation of immune cells like macrophages and lymphocytes. researchgate.net The opening of potassium channels in afferent neurons is thought to contribute to its antinociceptive effects. researchgate.net
Influence on Acid-Sensitive Ion Channels and Transient Receptor Potential (TRP) Channels
Diclofenac influences the activity of acid-sensing ion channels (ASICs), which are proton-gated channels involved in pain sensation. researchgate.netresearchgate.net It has been reported to inhibit the activity of ASIC3. researchgate.netnih.gov In fact, diclofenac is considered a selective inhibitor of ASIC3 compared to other NSAIDs like ibuprofen, which is more selective for ASIC1a. sci-hub.senih.gov The inhibition of ASICs by diclofenac is a COX-independent mechanism that may contribute to its analgesic properties. researchgate.net
Diclofenac also modulates Transient Receptor Potential (TRP) channels. researchgate.net Specifically, it inhibits TRPV1 currents. biorxiv.org The combined activation of Kv7.2/3 channels and inhibition of TRPV1 by diclofenac may contribute to its synergistic analgesic effects when used with other agents like eugenol. biorxiv.org Additionally, diclofenac has been shown to inhibit TRP melastatin-3 (TRPM3) channels. mdpi.com
Diclofenac Interactions with Serum Albumins and Membrane Lipids
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), exhibits significant interactions with major biological components such as serum albumins and cell membranes. These interactions are crucial as they influence the drug's distribution, bioavailability, and potential toxicity. researchgate.netacs.orgnih.gov The binding to serum albumin, the primary carrier protein in the blood, governs the concentration of free drug available to exert its therapeutic effect. nih.govmdpi.com Simultaneously, its interactions with lipid membranes can alter membrane properties, which is a key aspect of its therapeutic action and side effects. nih.govmdpi.com
The binding of diclofenac to serum albumin (SA) is a critical determinant of its pharmacokinetics. nih.gov Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a transport protein for numerous substances, including many drugs. acs.orgitmedicalteam.pl Structural studies, primarily using X-ray crystallography, have been instrumental in elucidating the specific binding modes of diclofenac to serum albumins from various species. researchgate.netnih.govmdpi.comacs.org
Research comparing diclofenac's binding to human, equine, ovine, caprine, and leporine serum albumins reveals both common and unique binding sites. researchgate.netnih.govmdpi.com While albumins from different species are structurally similar, variations in their amino acid sequences lead to differences in drug binding. mdpi.com For instance, studies on ovine, caprine, and leporine serum albumins showed that while they can bind multiple diclofenac molecules, none of the binding sites perfectly overlap with those in human serum albumin. researchgate.netnih.gov
In human serum albumin, crystallographic studies have identified two distinct binding sites for diclofenac. nih.gov One molecule binds in the IB subdomain, while two other diclofenac molecules co-bind within a large hydrophobic cavity in the IIA subdomain. nih.gov This subdomain IIA is also known as drug site I. acs.orgitmedicalteam.pl Another major binding region, drug site II, is located in the IIIA subdomain. acs.org The binding of diclofenac to HSA is characterized by two classes of sites with different affinities. nih.gov
The interaction between diclofenac and serum albumins is a complex interplay of several non-covalent forces. The primary binding sites are typically located in hydrophobic cavities within the protein's subdomains. acs.orgitmedicalteam.pl
Hydrophobic Interactions: These are considered the pivotal force in the binding of diclofenac to HSA. mdpi.com The drug's non-polar phenyl rings fit into hydrophobic pockets of the albumin molecule. Studies on bovine serum albumin (BSA) also indicate that hydrophobic interactions are essential, particularly in the second of two identified binding sets. chem-soc.si
Hydrogen Bonds and Electrostatic Contacts: The carboxylate group of the diclofenac molecule is crucial for forming specific interactions. In the main chamber of the IIA subdomain of HSA, this group forms hydrogen bonds with the amino acid residues Lys199 and Arg218. nih.gov In another binding site in the same subdomain, the carboxylate group projects out of the cavity to form a hydrogen bond with Ser480. nih.gov These hydrogen bonds and electrostatic interactions act as a support to the primary hydrophobic binding. mdpi.comniscpr.res.in The negative values for enthalpy (ΔH°) and entropy (ΔS°) changes in binding studies with BSA suggest the involvement of hydrogen bonding and van der Waals forces. niscpr.res.in
Halogen Bonds: While not as commonly highlighted as other interactions, the chlorine atoms on one of diclofenac's aromatic rings can participate in halogen bonding, further stabilizing the complex.
The combination of these interactions results in a strong, yet reversible, binding of diclofenac to serum albumin, which is essential for its transport and eventual release at the target site. acs.orgmdpi.com
Table 1: Diclofenac Binding Sites and Interacting Residues in Human Serum Albumin (HSA)
| Binding Site Location | Interacting Residues | Type of Interaction | Reference |
| Subdomain IIA (Main Chamber) | Lys199, Arg218 | Hydrogen Bonds, Electrostatic | nih.gov |
| Subdomain IIA (Side Chamber) | Ser480 | Hydrogen Bond | nih.gov |
| Subdomain IB | Water molecule | Hydrogen Bond | nih.gov |
| Subdomain IIA and IIIA | Not specified | Hydrophobic, Electrostatic | acs.orgitmedicalteam.pl |
Beyond its interaction with transport proteins, diclofenac's ability to interact with and penetrate lipid membranes is fundamental to its biological activity and some of its adverse effects, particularly gastrointestinal toxicity. nih.govnih.gov Liposomes (vesicles made of phospholipid bilayers) and Langmuir monolayers (a single layer of molecules at an air-water interface) are common model systems used to study these interactions. nih.govresearchgate.netnih.gov
Studies using soy bean phosphatidylcholine have shown that diclofenac has a clear affinity for phospholipids. researchgate.netnih.gov When introduced to phospholipid monolayers, diclofenac causes the surface pressure isotherm to expand, indicating that the drug molecules are inserting themselves among the lipid molecules. nih.gov Similarly, the incorporation of diclofenac into liposomes leads to a decrease in their diameter. researchgate.net
Diclofenac's ability to penetrate lipid membranes is influenced by factors like pH and the lipid composition of the membrane. nih.govmdpi.com The neutral, nonionized form of diclofenac, which is more prevalent in the acidic environment of the stomach, shows a greater affinity for phospholipid bilayers compared to its anionic form. mdpi.com This facilitates its penetration into the protective phospholipid lining of the gastrointestinal tract. nih.govnih.gov
Once within the membrane, diclofenac alters several of its biophysical properties:
Membrane Fluidity/Microviscosity: Diclofenac has been shown to increase the fluidity of membranes, particularly at high concentrations under acidic conditions. mdpi.comresearchgate.net This fluidizing effect can compromise the integrity of the membrane. nih.gov
Permeability: The increased fluidity and disordering of the lipid packing leads to an increase in membrane permeability. nih.gov Calcein (B42510) leakage studies, where a fluorescent dye is released from liposomes upon membrane disruption, have demonstrated that diclofenac increases membrane permeability in a dose-dependent manner. nih.gov This effect could expose mucosal cells to harmful agents. nih.govresearchgate.net
Lipid Packing and Structure: X-ray diffraction and fluorescence spectroscopy have shown that diclofenac interacts with lipids and disorders the acyl chains of the membrane lipid bilayer. nih.gov This disruption of the ordered lipid structure can affect the function of membrane-associated proteins. mdpi.com
Diclofenac is known to induce a significant membrane disordering effect. nih.govnih.gov This effect has been observed in various model systems, including liposomes made of soy bean phosphatidylcholine and in isolated human erythrocyte membranes. nih.govnih.gov The interaction is thought to occur at the lipid headgroup region of the membrane. nih.govnih.gov
This disordering can have several physiological consequences. It can lead to changes in cell morphology, as observed in human erythrocytes which deform from their normal biconcave shape. nih.gov The perturbation of membrane structure can also modulate the activity of membrane-bound enzymes and alter cellular properties like semipermeability and cell growth. nih.gov This membrane-disordering effect is considered a contributing factor to the topical gastrointestinal damage associated with diclofenac use. nih.govmdpi.com
Table 2: Effects of Diclofenac on the Biophysical Properties of Model Membranes
| Property | Effect | Experimental Observation | Potential Consequence | Reference |
| Membrane Fluidity | Increased | Fluorescence polarization/anisotropy shows decreased microviscosity. | Compromised membrane integrity. | nih.govmdpi.comresearchgate.net |
| Membrane Permeability | Increased | Dose-dependent leakage of calcein from liposomes. | Increased exposure of cells to harmful agents. | nih.gov |
| Lipid Packing | Disordered | X-ray diffraction and fluorescence studies show disruption of acyl chains. | Altered function of membrane proteins. | nih.govnih.gov |
| Vesicle Size | Decreased | Light scattering experiments on SPC liposomes. | Indicates association and partial disruption of the bilayer. | researchgate.net |
| Cell Morphology | Altered | Scanning electron microscopy shows changes in erythrocyte shape. | Changes in cellular function. | nih.gov |
Computational and Theoretical Studies
Quantum Chemical and Molecular Modeling Approaches
Density Functional Theory (DFT) has been employed to investigate the electronic structure, molecular geometry, and reactivity of diclofenac (B195802) and its derivatives. researchgate.netnih.gov DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), help in understanding the molecule's properties at a quantum level. researchgate.net These studies compute geometrical parameters and harmonic frequencies, which show good correlation with experimental data. researchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the chemical reactivity and kinetic stability of the molecule. For diclofenac, the HOMO-LUMO energy gap has been estimated to be around 4.95 eV, indicating its relative stability. researchgate.net
Natural Bond Orbital (NBO) analysis is another DFT-based method used to study charge delocalization and intramolecular interactions. researchgate.net In diclofenac, an important intramolecular hydrogen bond between the N-H group and an oxygen atom of the carboxylate group is a key structural feature. researchgate.net DFT and Quantum Theory of Atoms in Molecules (QTAIM) have been used to confirm additional intramolecular interactions that influence the drug's molecular structure. researchgate.net
Furthermore, DFT calculations have been utilized to study the thermal degradation of diclofenac and its metal complexes, including with calcium. researchgate.net These studies follow the thermochemistry of the molecule through its fragmentation peak temperatures, and the results are often in good agreement with experimental FT-IR data. researchgate.net Theoretical investigations have also explored the reaction pathways of diclofenac with various ionic carriers, including Ca2+, using methods like time-independent DFT to calculate optimized geometrical structures and physical properties. uobaghdad.edu.iq
The table below summarizes key parameters obtained from DFT calculations for diclofenac.
| Computational Parameter | Method | Basis Set | Finding | Reference |
| HOMO-LUMO Energy Gap | DFT/B3LYP | 6-311++G(d,p) | 4.95 eV | researchgate.net |
| Bond Lengths | U-DFT | Not Specified | O-Ca bond length shorter than O-K | uobaghdad.edu.iq |
| Thermal Decomposition | DFT | 6-31G(d) | G* for acetate (B1210297) cleavage in Ca2+ complex is 82.06 kJmol-1 | researchgate.net |
Computational molecular modeling is a valuable tool for understanding the formation and structure of diclofenac-metal complexes. Studies have utilized semi-empirical calculation procedures, such as PM6 within the Gaussian 09W software package, to optimize the molecular models of these complexes. semanticscholar.org These models help in elucidating the interaction between metal ions, like calcium (Ca²⁺), and the diclofenac molecule. semanticscholar.org
In the case of diclofenac calcium, computational studies have shown that the calcium ion interacts with both the carboxyl and hydroxyl oxygen atoms of the diclofenac molecule. semanticscholar.org The bond length between calcium and the hydroxyl oxygen is found to be slightly shorter than the bond with the carboxyl oxygen, suggesting a stronger interaction with the hydroxyl group. semanticscholar.org This is a key factor in the formation of the complex.
Comparative modeling studies have also been conducted to assess the favorability of complex formation with different metal ions. For instance, it has been concluded from computational molecular modeling that the formation of a complex between calcium and diclofenac is likely more favorable than with magnesium, due to lower energy and higher polarity. semanticscholar.org
DFT has also been applied to characterize the neutral species of diclofenac-metal complexes in solution. researchgate.net These quantum chemistry methods help in evaluating the Gibbs free energies for processes like dimerization, providing a deeper understanding of the stability and speciation of these complexes in different environments. researchgate.net Research has also focused on synthesizing and characterizing metal complexes of diclofenac derivatives, using DFT analysis to support the proposed structural geometries. colab.ws
The following table presents data on the interaction of diclofenac with metal ions from computational modeling studies.
| Metal Ion | Interaction Site | Bond Length (Å) | Computational Method | Reference |
| Calcium (Ca²⁺) | Hydroxyl Oxygen | Not Specified (shorter) | Semi-empirical (PM6) | semanticscholar.org |
| Calcium (Ca²⁺) | Carboxyl Oxygen | Not Specified (longer) | Semi-empirical (PM6) | semanticscholar.org |
In Silico Analysis of Diclofenac Mechanisms of Action
In silico structure-activity relationship (QSAR) studies are crucial in the design and discovery of novel diclofenac analogs with improved therapeutic profiles. These studies aim to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov
One of the key findings from QSAR analyses of diclofenac analogs is the importance of lipophilicity and the angle of twist between the two phenyl rings for anti-inflammatory activity. nih.gov Optimal activity is often associated with the presence of halogen or alkyl substituents in both ortho positions of the anilino ring. nih.gov Conversely, the introduction of hydroxyl groups in addition to the two ortho substituents, or having only one or no ortho substituents, tends to decrease activity. nih.gov
The synthesis of various 2-anilinophenylacetic acids, which are close analogs of diclofenac, has been a focus of these studies. nih.gov These analogs are typically evaluated for their ability to inhibit cyclooxygenase (COX) enzymes in vitro and for their anti-inflammatory effects in animal models. nih.gov Statistical correlations between these two models suggest that COX inhibition is the primary mechanism underlying the anti-inflammatory activity of these compounds. nih.gov
Furthermore, research has explored the development of diclofenac analogs to inhibit transthyretin (TTR) amyloid formation. epfl.chresearchgate.net These studies have shown that a carboxylic acid group is essential for this activity, although its position and the positions of other substituents can be varied. epfl.chresearchgate.net High-resolution X-ray crystallography of active analogs bound to TTR has revealed significant flexibility in how the protein accommodates these ligands within its binding sites. epfl.ch
The table below highlights key structural features and their impact on the activity of diclofenac analogs.
| Structural Modification | Effect on Activity | Target | Reference |
| Halogen/alkyl at both ortho positions of anilino ring | Optimal activity | COX enzymes | nih.gov |
| One or no ortho substituents on anilino ring | Decreased activity | COX enzymes | nih.gov |
| Additional OH groups with two ortho substituents | Decreased activity | COX enzymes | nih.gov |
| Presence of a carboxylic acid group | Required for activity | Transthyretin | epfl.chresearchgate.net |
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For diclofenac, docking studies have been instrumental in understanding its interactions with key biological targets, primarily the cyclooxygenase (COX) enzymes, COX-1 and COX-2. umm.ac.idaboutscience.eu
In silico studies have shown that diclofenac can inhibit COX-2 by disrupting the conversion of arachidonic acid to prostaglandin (B15479496) (PGG2). umm.ac.id Docking analyses reveal the specific amino acid residues within the COX-2 active site that interact with diclofenac. umm.ac.id The binding affinity of diclofenac to COX-2 has been calculated, with a reported ∆G value of -7.843 kcal/mol. umm.ac.id
Docking studies have also been used to compare the binding of diclofenac with its analogs or other compounds. For example, some newly designed compounds have shown a higher binding affinity for COX proteins than diclofenac. tandfonline.com These studies often identify specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. tandfonline.comresearchgate.net
Beyond COX enzymes, docking studies have explored the interaction of diclofenac with other potential targets, such as opioid receptors. aboutscience.eumdpi.comresearchgate.net For instance, diclofenac has been used as a standard drug in docking studies investigating the binding of other compounds to mu-opioid receptors. mdpi.com These studies help in elucidating the potential for diclofenac and its analogs to interact with pain pathways beyond the prostaglandin system. aboutscience.eu
The table below provides a summary of binding energies and interacting residues from docking studies of diclofenac with various biological targets.
| Biological Target | Docking Software | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| COX-2 | MMV | -7.843 | Not specified | umm.ac.id |
| COX-2 | Autodock Vina | -7.5 | Not specified | tandfonline.com |
| Succinate Dehydrogenase (SDH) | AutoDock | -8.18 | LYS498 (H-bond), ASN495, GLN569, TYR543 (hydrophobic) | researchgate.netjneonatalsurg.com |
| Mu-Opioid Receptor | Not Specified | Not specified | Used as a standard for comparison | mdpi.com |
Environmental Science and Ecotoxicological Mechanisms
Environmental Fate and Transformation Pathways of Diclofenac (B195802)
Diclofenac's journey into the environment is a consequence of its extensive use in human and veterinary medicine. Due to its stability and hydrophilic nature, it persists in aquatic ecosystems after being discharged from various sources, including municipal and industrial wastewater treatment plants. researchgate.netoup.com Conventional treatment processes are often incapable of completely removing diclofenac, leading to its detection in surface waters, groundwater, and even drinking water sources. researchgate.netoup.comhelcom.fi
Occurrence and Detection in Aquatic Environments
As a prominent emerging contaminant, diclofenac has been detected in aquatic systems worldwide. researchgate.net Its presence is well-documented across numerous countries, with concentrations varying significantly depending on the location and proximity to discharge sources. oup.commdpi.com Effluents from wastewater treatment plants are considered the primary pathway for its entry into the environment. rsc.org The drug's resistance to complete breakdown in these facilities contributes to its widespread distribution. mdpi.comprescrire.org
Studies have reported its detection in the surface waters of at least 50 countries. helcom.fi For example, concentrations in the Baltic Sea have been recorded, with the highest levels found in the south-western region. helcom.fi The persistence of diclofenac is a concern as it can lead to bioaccumulation in sediments and aquatic organisms. mdpi.com
Below is a table summarizing the detected concentrations of diclofenac in the surface waters of various countries.
| Country/Region | Concentration Range (ng/L) |
| China | 0.0058 - 843 |
| India | 0.36 - 278.9 |
| Pakistan | up to 4900 (surface water), up to 216,000 (wastewater) |
| Spain | 46 |
| Malaysia | 3 - 40 |
| Singapore | 0.8 - 38 |
| Jordan | 4.4 |
| Taiwan | 24 - 62 |
| Mexico | 28 - 4,824 |
| Switzerland (Greifensee tributary) | up to 370 |
| This table presents data from multiple sources. researchgate.netmdpi.comscispace.comacs.org |
Abiotic Degradation Mechanisms
Abiotic degradation, which involves non-biological processes, plays a crucial role in the environmental breakdown of diclofenac. These mechanisms primarily include photodegradation and advanced oxidation processes.
Photodegradation, or the breakdown of molecules by light, is a significant elimination pathway for diclofenac in sunlit surface waters. acs.org Research conducted in lake environments has shown that diclofenac undergoes rapid degradation when exposed to sunlight, with a half-life of less than an hour in some cases. acs.org This process is considered the predominant mechanism for its removal in certain aquatic systems, accounting for the elimination of over 90% of the compound entering a lake. acs.orgoup.com
The degradation follows pseudo-first-order kinetics, and the rate varies seasonally with solar radiation intensity. acs.orgoup.com Laboratory studies have identified the primary initial photoproducts of diclofenac degradation. These include 8-chlorocarbazole-1-acetic acid, which itself degrades rapidly, and carbazole-1-acetic acid, the formation of which is dependent on the presence of a hydrogen source. oup.com Another identified product, formed in the absence of air, is hydroxycarbazole-1-acetic acid. oup.com
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive species. mdpi.com These methods are particularly effective for degrading persistent compounds like diclofenac that are resistant to conventional treatments. mdpi.comtandfonline.com AOPs are characterized by the generation of powerful oxidizing agents, most notably hydroxyl and sulfate (B86663) radicals. rsc.orgmdpi.com
Hydroxyl (•OH) and sulfate (SO₄•⁻) radicals are highly reactive species that can effectively degrade complex organic molecules into simpler, less toxic compounds. rsc.orgmdpi.com Various AOPs are employed to generate these radicals for the purpose of water purification.
UV-based AOPs : Combining UV irradiation with oxidants like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) is a common AOP. The UV/H₂O₂ process has been shown to be an efficient method for diclofenac elimination. mdpi.com Similarly, the UV/Persulfate (UV/PS) process demonstrates high degradation efficiency. brieflands.com
Ozone-based AOPs : Ozonation, especially when combined with UV light and persulfate (O₃/UV/S₂O₈), significantly enhances the degradation of diclofenac through the generation of both hydroxyl and sulfate radicals. brieflands.com
Fenton and Fenton-like Processes : The classic Fenton process uses hydrogen peroxide and ferrous iron (Fe²⁺) to create hydroxyl radicals. A comparative study of Fe²⁺ activated systems showed that Fe²⁺/persulfate led to 89% degradation of diclofenac in 60 minutes, outperforming Fe²⁺/peroxymonosulfate (82%) and Fe²⁺/H₂O₂ (54%). mdpi.com
Heat-Activated Persulfate (HAP) : This method involves heating persulfate to generate sulfate radicals. It has been found to degrade diclofenac efficiently, with the degradation following pseudo-first-order kinetics. rsc.org The dominant radical species in this process is pH-dependent; sulfate radicals are mainly responsible for removal at acidic pH (<7), while hydroxyl radicals dominate at higher pH levels. rsc.org
The following table compares the efficiency of different AOPs in degrading diclofenac.
| Advanced Oxidation Process (AOP) | Degradation Efficiency | Conditions/Notes |
| Fe²⁺/Persulfate | ~89% in 60 min | Homogeneous catalytic process. mdpi.com |
| Fe²⁺/Peroxymonosulfate | ~82% in 60 min | Homogeneous catalytic process. mdpi.com |
| Fe²⁺/H₂O₂ (Fenton) | ~54% in 60 min | Homogeneous catalytic process. mdpi.com |
| O₃/UV/S₂O₈ | 89% in 30 min | pH=6, PS=200 mg/L. brieflands.com |
| UV/H₂O₂ | 100% in 15 min | Combined with 5 mg/L of H₂O₂. mdpi.com |
| Heat-Activated Persulfate | ~96% in 30 min | Temperature at 70°C. rsc.org |
| This table is a synthesis of data from multiple research sources. |
The use of nanoparticles represents an innovative approach within AOPs for environmental remediation. Specifically, the combination of zero-valent iron nanoparticles (nZVI) and nano calcium peroxide (nCaO₂) has proven effective for the degradation of diclofenac in groundwater. sciopen.comcgsjournals.com
This combined process functions as a Fenton-like system. cgsjournals.com Calcium peroxide decomposes in water to release hydrogen peroxide, while the zero-valent iron, under acidic and aerobic conditions, corrodes to produce the ferrous ions (Fe²⁺) necessary to catalyze the Fenton reaction and generate highly oxidative hydroxyl radicals. cgsjournals.com
Batch experiments have demonstrated high removal efficiency. For instance, with the addition of just 0.05 g/L of nZVI and 0.2 g/L of nCaO₂, a removal rate of over 90% was achieved within a 2-hour reaction time at an initial pH of 5. sciopen.comcgsjournals.comcabidigitallibrary.org The degradation rate is influenced by several factors: it is positively correlated with the dosage of nCaO₂ and negatively correlated with both the nZVI dosage and the initial pH value. sciopen.comcgsjournals.com In continuous-flow systems, the nZVI/nCaO₂ combination has also shown sustained effectiveness, maintaining removal rates above 75% for 150 minutes at pH 5. sciopen.comcabidigitallibrary.org
Advanced Oxidation Processes (AOPs) for Degradation
Mechanistic Ecotoxicology of Diclofenac and its Transformation Products
The ecotoxicological effects of diclofenac are primarily linked to its pharmacological mode of action, which is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comuni-konstanz.de This inhibition disrupts the synthesis of prostaglandins (B1171923), crucial signaling molecules involved in various physiological processes. mdpi.comuni-konstanz.de However, other mechanisms, including oxidative stress and interference with metabolic pathways, also contribute to its toxicity in non-target organisms. mdpi.comentomologyjournals.com
Exposure to diclofenac can modulate the expression of genes involved in xenobiotic metabolism in aquatic organisms. The cytochrome P450 (CYP) enzyme system plays a crucial role in the detoxification and metabolism of foreign compounds. nih.gov Studies have shown that diclofenac exposure can alter the expression of specific CYP genes, such as cyp1a1. For instance, in the early life stages of the marine medaka (Oryzias melastigma), an adaptive upregulation of cyp7a1 was observed following exposure to diclofenac, suggesting a response to metabolize the drug. nih.gov The metabolism of diclofenac by CYP enzymes can lead to the formation of reactive metabolites, which can contribute to its toxicity. nih.govnih.gov
The primary mechanism of action for diclofenac is the inhibition of COX enzymes, which are essential for the synthesis of prostaglandins. uni-konstanz.denih.gov This disruption of prostaglandin (B15479496) synthesis can have significant consequences for aquatic organisms. In fish, prostaglandins are involved in processes such as inflammation, immune response, and reproduction. entomologyjournals.comnih.gov Exposure to environmentally relevant concentrations of diclofenac has been shown to reduce the synthesis of prostaglandin E2 in brown trout head kidney macrophages in vitro. uni-konstanz.denih.gov This inhibition can lead to immunosuppression and reproductive impairment. entomologyjournals.com For example, reduced prostaglandin levels have been linked to reproductive failure in fish. entomologyjournals.com
Diclofenac exposure has been consistently linked to the induction of oxidative stress in aquatic organisms. mdpi.comentomologyjournals.com This occurs through an increased production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. mdpi.comentomologyjournals.com In fish species like Nile tilapia (Oreochromis niloticus), diclofenac exposure led to a dose- and time-dependent increase in lipid peroxidation (LPO), a marker of oxidative damage. nih.gov Similarly, in mussels such as Mytilus galloprovincialis, diclofenac has been shown to induce oxidative stress, leading to increased activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, as well as elevated levels of LPO. mdpi.comnih.govresearchgate.net The biotransformation of diclofenac can also produce metabolites that contribute to ROS generation. nih.gov
A significant toxicological effect of diclofenac, particularly in birds, is its interference with uric acid excretion, leading to renal failure and visceral gout. wikipedia.orgup.ac.za While the mechanism is most well-documented in vultures, studies suggest that diclofenac can also impact renal function in other organisms. up.ac.za In vitro studies using chicken renal tubular epithelial cells have shown that diclofenac can inhibit the transport of uric acid. up.ac.za This interference is thought to be related to the inhibition of organic anion transporters in the kidney. up.ac.za The resulting accumulation of uric acid can lead to cellular damage and organ failure. wikipedia.orgup.ac.za While less studied in aquatic organisms, the potential for diclofenac to disrupt renal function and uric acid homeostasis represents an important area of ecotoxicological research. acs.org
Table 2: Summary of Mechanistic Ecotoxicological Effects of Diclofenac
| Mechanism | Organism | Observed Effect | Reference |
|---|---|---|---|
| Impact on Xenobiotic Metabolism | Marine Medaka (Oryzias melastigma) | Upregulation of cyp7a1 gene | nih.gov |
| Alterations in Prostaglandin-Regulated Mechanisms | Brown Trout (Salmo trutta f. fario) | Reduced prostaglandin E2 synthesis | uni-konstanz.denih.gov |
| Cellular Oxidative Stress and ROS Production | Nile Tilapia (Oreochromis niloticus), Mussels (Mytilus galloprovincialis) | Increased lipid peroxidation, altered antioxidant enzyme activity | nih.govresearchgate.net |
| Interference with Uric Acid Excretion Pathways | Vultures, Chicken (in vitro) | Inhibition of uric acid transport, renal failure | wikipedia.orgup.ac.za |
Interactions with Other Environmental Contaminants and Metabolites
In aquatic environments, diclofenac rarely exists in isolation. It is part of a complex mixture of pollutants, including other pharmaceuticals, heavy metals, and its own degradation byproducts. The ecotoxicological impact of diclofenac can be significantly altered through its interactions with these other substances, leading to effects that are not predictable from the toxicity of the individual compounds alone. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the sum), or additive. oup.comnih.gov
Research has shown that the joint toxic effects of diclofenac and other pollutants are complex and organism-dependent. oup.combohrium.com For instance, studies have observed antagonistic effects when diclofenac is present with aluminum and cadmium. oup.com Conversely, a synergistic effect has been noted with sulfamethoxazole (B1682508). oup.com The interaction with carbamazepine (B1668303) has been shown to be antagonistic. oup.com In a study involving the bacterium Aliivibrio fischeri, the crustacean Daphnia magna, and the plant Lemna minor, a binary mixture of diclofenac and sulfamethoxazole demonstrated synergistic or partial additive effects, depending on the organism and the duration of the test. nih.gov The complexity of these interactions makes it difficult for standard predictive models, such as Concentration Addition (CA) and Independent Action (IA), to accurately forecast the true toxicity of the mixture. bohrium.comnih.gov
Diclofenac also interacts with non-biological materials in the environment. It can be adsorbed onto colloids and microplastics, forming composite pollutants that can indirectly affect aquatic organisms. oup.com The carrier effect of microplastics can alter the bioavailability and transport of diclofenac in aquatic systems. oup.com
Table 1: Observed Interactions of Diclofenac with Other Environmental Contaminants
| Interacting Substance | Organism/System | Type of Interaction | Observed Effect |
|---|---|---|---|
| Sulfamethoxazole | General | Synergistic | Increased joint toxic effect. oup.com |
| Sulfamethoxazole | Aliivibrio fischeri, Daphnia magna, Lemna minor | Synergistic / Partial Additive | The binary mixture showed higher toxicity than the individual compounds; the specific interaction depended on the test organism. nih.gov |
| Copper | Planktothrix sp. (Cyanobacterium) | Synergistic | Inhibited the growth of Planktothrix sp. fudutsinma.edu.ngresearchgate.net |
| Aluminum | General | Antagonistic | Reduced joint toxic effect. oup.com |
| Cadmium | General | Antagonistic | Reduced joint toxic effect. oup.com |
| Carbamazepine | General | Antagonistic | Reduced joint toxic effect. oup.com |
| Caffeine | Astyanax altiparanae (Fish) | Complex (Antagonistic/Additive) | The mixture had an antagonistic effect on cyp1a gene expression but an additive effect on causing lipid peroxidation. oup.com |
| Microplastics/Colloids | Aquatic Environment | Carrier/Adsorption | Forms composite pollutants, affecting bioavailability and transport. oup.com |
Effects on Planktonic Host-Parasite Interactions
The influence of pharmaceuticals on individual species is a primary focus of ecotoxicology, but there is growing recognition of the need to understand their impact on species interactions, which form the basis of food web dynamics. researchgate.netwur.nl Planktonic host-parasite systems, which are fundamental to the structure and function of aquatic ecosystems, can be significantly affected by contaminants like diclofenac. researchgate.netnih.gov
A key study investigated the effects of a wide range of diclofenac concentrations (0-150 mg/L) on the interaction between a phytoplankton host, the green alga Staurastrum sp., and its obligate fungal parasite, the chytrid Staurastromyces oculus. researchgate.netnih.gov The research revealed that the parasite was more sensitive to diclofenac than its host. researchgate.netnih.gov
During the acute phase of the experiment (the first 48 hours), parasite infection completely stopped at a diclofenac concentration of 10 mg/L. researchgate.netnih.gov In treatments without the parasite, the host's biomass began to decrease at concentrations above 10 mg/L. However, in the presence of the parasite, the host's biomass actually increased at concentrations of 10 mg/L or higher. researchgate.netnih.gov This counterintuitive result occurred because the high concentration of diclofenac eliminated the more sensitive parasite, thereby freeing the host from the pressure of infection and allowing it to grow, despite the chemical stressor. researchgate.net
These findings demonstrate that the net effect of a pollutant on a host species can be indirectly mediated by its stronger direct effect on the host's parasite. nih.gov Such complex interactions are not captured by standard single-species toxicity tests. The disruption of these host-parasite dynamics can have cascading consequences for aquatic food webs, potentially altering phytoplankton succession and biomass, which are often controlled by chytrid fungal infections. researchgate.netwur.nl Other studies have noted similar patterns where pollutants like fungicides, herbicides, and nanoplastics also decrease chytrid infection prevalence, highlighting a common mechanism of disruption for phytoplankton-parasite systems. fu-berlin.defu-berlin.de
Table 2: Effects of Diclofenac on a Staurastrum sp. (Host) - Staurastromyces oculus (Parasite) System
| Diclofenac Concentration | Effect on Host (Staurastrum sp.) | Effect on Parasite (Staurastromyces oculus) |
|---|---|---|
| < 0.1 mg/L | No effect on net production in either parasite-exposed or non-exposed treatments during the acute phase (0-48h). researchgate.netnih.gov | Infection occurs. |
| > 10 mg/L (without parasite) | Host standing biomass decreased. researchgate.netnih.gov | N/A |
| ≥ 10 mg/L (with parasite) | Host standing biomass increased due to the decline in infection-related losses. researchgate.netnih.gov | Infection ceased. researchgate.netnih.gov |
Material Science and Advanced Drug Delivery Systems Research
Fabrication and Characterization of Diclofenac-Loaded Matrices
The development of controlled-release drug delivery systems is a significant area of research, aiming to prolong the therapeutic effect of drugs and minimize side effects. One approach involves the use of biopolymers like cellulose and alginate to create matrices that encapsulate and release drugs in a controlled manner. Diclofenac (B195802) calcium alginate (DCA) beads, often incorporating microcrystalline cellulose (MCC), have been fabricated using the ionotropic gelation method. nih.gov This technique involves dropping a solution containing sodium alginate and the drug into a calcium chloride solution, where the calcium ions cross-link the alginate chains to form insoluble gel beads.
Research has demonstrated that the inclusion of cellulosic substrates, such as MCC, into calcium alginate beads can enhance the physicochemical characteristics of the delivery system. nih.gov Specifically, increasing the amount of MCC in diclofenac calcium alginate beads has been shown to increase the particle size and the efficiency of drug entrapment. nih.gov Fourier-transform infrared spectroscopy (FTIR) has suggested that MCC may be involved in the formation of the calcium alginate matrix, creating a more complex structure. nih.gov Another system utilized a cellulosic substrate as a core matrix for the drug, which was then protected by a calcium alginate membrane. researchgate.net These formulations exhibit significant controlled-release properties, making them suitable candidates for prolonged drug delivery. researchgate.net
The release of diclofenac from matrices composed of hydrophilic polymers like cellulose and calcium alginate is a complex process governed by several mechanisms. researchgate.net When such a matrix is exposed to an aqueous medium, the polymer on the surface swells to form a gel layer. researchgate.net This process allows for drug dissolution and subsequent diffusion through the hydrated polymer network. researchgate.net
The pH of the surrounding medium plays a critical role in the release kinetics of diclofenac from calcium alginate and cellulosic matrices. This is largely due to the pH-dependent solubility of diclofenac and the swelling behavior of the polymers. jddtonline.infomdpi.com
In acidic environments, such as simulated gastric fluid, diclofenac release is significantly low. researchgate.netresearchgate.net Research on a system using a cellulosic substrate with a calcium alginate membrane showed that drug release did not exceed 24% over a 33-hour period in an acidic medium. researchgate.net In contrast, when the same system was placed in a basic medium, the release extent reached 80% within a period of 7 to 16 hours. researchgate.net This substantial increase in drug release at higher pH levels is attributed to the increased solubility of diclofenac and the greater swelling of the alginate gel in intestinal fluid conditions. nih.govnih.gov Studies on various sustained-release tablets have consistently shown that the amount of diclofenac released increases as the pH of the media increases from acidic to neutral or basic. jddtonline.infonih.govresearchgate.net
The inclusion of microcrystalline cellulose (MCC) in this compound alginate beads has been found to modify this pH-dependent behavior. These MCC-DCA beads exhibited a retarded swelling rate and a longer lag time for drug release in a pH 6.8 phosphate buffer, indicating that the cellulosic component can further modulate the release profile. nih.gov
Table 1: Effect of pH on Cumulative Diclofenac Release from a Cellulosic/Calcium Alginate Matrix
| Medium | pH | Time (hours) | Cumulative Release (%) |
| Acidic | Low | 33 | < 24% |
| Basic | High | 7 - 16 | ~ 80% |
Data synthesized from research on controlled-release systems. researchgate.net
Polyelectrolyte complexes (PECs) represent another advanced strategy for drug delivery. These are formed by the interaction of oppositely charged polymers. Chondroitin sulfate (B86663) (CS), a naturally occurring polysaccharide, is a candidate for creating drug carriers, but its high water solubility is a limitation. nih.govtandfonline.com To overcome this, CS can be complexed with divalent cations like calcium (Ca2+) to form a solid-state PEC, referred to as CS-Ca. nih.govtandfonline.com
This CS-Ca complex serves as a matrix to carry drugs like diclofenac. tandfonline.com The physical cross-linking that occurs between the anionic groups of chondroitin sulfate and the calcium ions helps to retain the polymer in a solid form, making it suitable for an oral drug delivery system. nih.govtandfonline.com Further modifications, such as pre-treating the CS with a cross-linking agent before complexation with calcium, can be employed to further improve the sustained-release profile of the matrix. tandfonline.com The resulting CS-Ca matrix has been shown to effectively sustain the release of diclofenac. nih.gov
The degradation of calcium chondroitin sulfate (CS-Ca) matrices is a key factor in their function as drug carriers, particularly for colon-targeted delivery. Chondroitin sulfate can be degraded by enzymes, such as chondroitinase, which are produced by bacteria residing in the colon. nih.govnih.gov Studies have shown that the enzymatic degradation mechanism of the CS-Ca complex by chondroitinase ABC is similar to that of pure chondroitin sulfate. nih.govkisti.re.kr This suggests that the complex retains the biodegradability of the natural polymer.
The formation of the polyelectrolyte complex with calcium ions affects the dissolution rate of the chondroitin sulfate. Gel permeation chromatography (GPC) has revealed that the dissolution rate of CS from different matrix types follows a decreasing order: pure Chondroitin Sulfate (CS) > Calcium Chondroitin Sulfate (CS-Ca) > cross-linked Calcium Chondroitin Sulfate (CS-Ca-EX). nih.govkisti.re.kr This indicates that the complexation with calcium slows down the dissolution of the polymer, which in turn contributes to a more sustained drug release profile. nih.gov The degradation of chondroitin sulfate itself can be influenced by factors such as pH, temperature, and the specific structure of the CS molecule. nih.gov
Polyelectrolyte Complexes with Calcium for Drug Carrier Development (e.g., Calcium Chondroitin Sulfate)
Application in Environmental Remediation Materials
Diclofenac is a widely used pharmaceutical that is frequently detected in wastewater, surface water, and even drinking water, posing potential risks to aquatic ecosystems. acs.orgunl.edu Conventional wastewater treatment plants are often ineffective at completely removing diclofenac, leading to its persistence in the environment. acs.orgstuba.sk Consequently, research has focused on developing advanced materials and methods for its remediation. While these studies often focus on the diclofenac molecule itself, the principles apply to removing the compound regardless of its initial salt form, including this compound.
Several materials and technologies have shown promise for the environmental remediation of diclofenac:
Manganese Oxides: Biologically produced manganese oxides have demonstrated effectiveness in breaking down diclofenac. These biomaterials are considered a promising technology for removing the drug from wastewater in treatment plants. acs.org
Advanced Oxidation Processes (AOPs): The UV/peracetic acid (PAA) system is an AOP that has been shown to be a promising method for removing diclofenac from contaminated water. rsc.org This process involves the generation of reactive radicals that degrade the drug molecule. rsc.org Other AOPs like the Fenton oxidation process have also been investigated. stuba.sk
Composite Sorbents: Novel composite materials, such as those with a silica core and a polyelectrolyte coacervate shell, have been developed for the dynamic adsorption of diclofenac sodium from aqueous solutions. researchgate.net These materials show a substantial affinity for the diclofenac molecule, making them effective for its removal. researchgate.net
Activated Carbon and Ozonation: The adsorption on activated carbon followed by ozonation has been reported to achieve high removal efficiency for diclofenac. unl.edu
These remediation strategies target the active diclofenac compound, which is an environmental contaminant of concern. unl.edu
Metal-Loaded Carbonated Mesoporous Calcium Silicates for Diclofenac Removal from Water
Diclofenac-Based Hybrid Materials for Biomedical Research (excluding direct clinical application)
In the field of biomedical materials science, novel ceramic-polymer composites are being developed for applications such as bone tissue regeneration. mdpi.comresearchgate.net These advanced materials often consist of a ceramic scaffold coated with a functionalized biopolymer. researchgate.net One area of research focuses on highly porous scaffolds made from β-tricalcium phosphate (β-TCP), a well-known bioceramic due to its chemical similarity to the mineral phase of bone. mdpi.comresearchgate.net
To enhance the functionality of these scaffolds, they are coated with a biopolymer that has been chemically modified to include diclofenac. mdpi.com An example of such a biopolymer is poly(3-hydroxyoctanoate), or P(3HO), which is derived from bacteria. mdpi.comresearchgate.net In this composite system, the diclofenac is not simply mixed in but is chemically bonded to the P(3HO) oligomers, creating a diclofenac-functionalized polymer. mdpi.com This functionalized polymer is then used to coat the β-TCP ceramic matrix. mdpi.comresearchgate.net
The interaction between the components is crucial for the material's performance. The β-TCP provides a porous, osteoconductive framework, while the polymer layer serves as a carrier for the active molecule, diclofenac. mdpi.comresearchgate.net The combination of the ceramic's mechanical support and the polymer's drug-carrying capability results in a hybrid material designed to support tissue growth while locally delivering an anti-inflammatory agent. researchgate.net The synthesis of the TCP powder itself involves a wet chemical method using reagents like calcium hydroxide and phosphoric acid, followed by calcination. mdpi.com The development of these composites represents a sophisticated approach to creating multifunctional materials for biomedical research. nih.gov
The design and performance of ceramic-polymer hybrid materials are heavily influenced by their surface properties and the byproducts of their degradation. mdpi.commdpi.com For composites of β-TCP and diclofenac-functionalized P(3HO), research has shown that the surface characteristics change with the incorporation of the modified polymer. mdpi.com Specifically, the hydrophobicity and surface free energy of the composite materials were found to decrease as the amount of diclofenac-modified P(3HO) oligomers increased. mdpi.com These surface properties are critical as they mediate the initial interactions with biological environments, such as protein adsorption and cell attachment. mdpi.com
Table 2: Components and Properties of Diclofenac-Based Hybrid Material
| Component | Type | Function / Property |
|---|---|---|
| β-Tricalcium Phosphate (β-TCP) | Ceramic | Provides a porous, biocompatible scaffold for cell growth. mdpi.comresearchgate.net |
| Poly(3-hydroxyoctanoate) (P(3HO)) | Biopolymer | Acts as a biodegradable carrier for diclofenac. mdpi.comresearchgate.net |
| Diclofenac | Active Molecule | Chemically bonded to the P(3HO) polymer. mdpi.com |
| 3-(R)-hydroxyalkanoic acids | Degradation Product | Released during P(3HO) breakdown; potentially nourishes healing tissue. mdpi.com |
| Composite Surface | Material Property | Hydrophobicity and surface free energy decrease with higher content of diclofenac-modified P(3HO). mdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| Diclofenac / this compound |
| Mesoporous Calcium Silicate |
| Iron |
| Cerium |
| Cetyltrimethylammonium bromide (CTAB) |
| Tricalcium Phosphate (TCP) |
| Poly(3-hydroxyoctanoate) (P(3HO)) |
| Calcium hydroxide |
| Phosphoric acid |
Emerging Research Avenues and Mechanistic Explorations
In Vitro Studies on Metabolic Activation Mechanisms
The biotransformation of diclofenac (B195802) is a complex process involving multiple enzymatic pathways that can lead to the formation of reactive metabolites. In vitro studies using human and animal liver microsomes and hepatocytes have been instrumental in elucidating these metabolic activation mechanisms.
In humans, the metabolism of diclofenac is primarily divided between two major pathways: acyl glucuronidation and phenyl hydroxylation. researchgate.netingentaconnect.comnih.goveurekaselect.com
Acyl Glucuronidation: This Phase II conjugation reaction involves the carboxylic acid group of diclofenac. It leads to the formation of a major metabolite, diclofenac-1-O-acyl glucuronide (D-1-O-G). acs.orgresearchgate.net This pathway is a significant route for the elimination of diclofenac. psu.edu
Phenyl Hydroxylation: This Phase I oxidative reaction occurs on the aromatic rings of the diclofenac molecule. This process, primarily catalyzed by cytochrome P450 enzymes, yields hydroxylated metabolites. ingentaconnect.comnih.gov The main products of this pathway are 4'-hydroxy diclofenac and 5-hydroxy diclofenac. researchgate.netscielo.br These hydroxylated metabolites can be further conjugated before excretion. researchgate.net
A critical aspect of diclofenac metabolism is the formation of chemically reactive intermediates, which have been a focus of toxicological research.
The diclofenac-1-O-acyl glucuronide (D-1-O-G) formed via the glucuronidation pathway is itself a reactive metabolite. acs.orgresearchgate.net This acyl glucuronide can undergo a transacylation reaction with the endogenous antioxidant glutathione (B108866) (GSH) to form a diclofenac-S-acyl-glutathione thioester (D-SG). acs.orgresearchgate.net The formation of D-SG has been detected in vitro in incubations with both rat and human hepatocytes. acs.orgnih.gov In one study, incubating 100 μM of diclofenac with human hepatocytes resulted in a maximum D-SG concentration of 0.8 nM after just 4 minutes. acs.orgnih.gov Interestingly, inhibiting glucuronidation did not completely stop D-SG production, suggesting that other reactive acylating metabolites, besides D-1-O-G, contribute to its formation. acs.orgnih.gov
Furthermore, the hydroxylated metabolites produced via the CYP450 pathway can be further oxidized to form reactive quinone imines. nih.govnih.gov These highly unstable intermediates can also react with glutathione, leading to the formation of various GSH conjugates. nih.govnih.gov A range of mono-, di-, and triglutathionyl conjugates have been identified in in vitro samples from human and rat liver microsomes. nih.gov
Table 2: Key Reactive Metabolites of Diclofenac and Their Precursors
| Precursor | Metabolic Pathway | Reactive Metabolite/Derivative | Conjugate | Reference |
|---|---|---|---|---|
| Diclofenac | Acyl Glucuronidation | Diclofenac-1-O-acyl glucuronide (D-1-O-G) | Diclofenac-S-acyl-glutathione (D-SG) | acs.org, researchgate.net |
| 4'-hydroxy diclofenac | Phenyl Hydroxylation & Oxidation | Quinone imine | Glutathione Conjugates | nih.gov, nih.gov |
| 5-hydroxy diclofenac | Phenyl Hydroxylation & Oxidation | Quinone imine | Glutathione Conjugates | nih.gov, nih.gov |
Specific enzymes within the UGT and CYP superfamilies are responsible for the metabolic activation of diclofenac.
Uridine 5'-Diphosphoglucuronosyl Transferase (UGT) Isoforms: The formation of diclofenac acyl glucuronide is primarily catalyzed by UGT2B7. researchgate.netingentaconnect.comnih.goveurekaselect.com Studies comparing various UGT isoforms have shown that UGT2B7 has the highest activity in diclofenac glucuronidation. mdpi.com More recent research also points to a predominant role for UGT2B17, particularly in the intestine. mdpi.comnih.gov Other isoforms, such as UGT1A6, 1A9, and 2B10, contribute to a lesser extent, while isoforms like UGT1A1 and UGT1A4 show little to no activity. mdpi.comtandfonline.com
Cytochrome P450 (CYP) Isoforms: The hydroxylation of diclofenac is mediated by specific CYP enzymes. CYP2C9 is the principal enzyme responsible for the formation of 4'-hydroxy diclofenac, the main oxidative metabolite. researchgate.netingentaconnect.comeurekaselect.comscielo.br The 5-hydroxylation pathway is primarily catalyzed by CYP3A4. researchgate.netingentaconnect.comeurekaselect.comscielo.br In vitro studies using inhibitors confirmed these roles; sulfaphenazole (B1682705) (a CYP2C9 inhibitor) did not affect protein adduct formation, whereas troleandomycin (B1681591) (a CYP3A4 inhibitor) inhibited both protein adduct formation and 5-hydroxylation. nih.gov Additionally, another isoform, CYP2C8, has been shown in vitro to be capable of further hydroxylating the already formed diclofenac glucuronide. researchgate.netingentaconnect.comnih.goveurekaselect.com
Future Research Directions and Methodological Advances
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
To unravel the complex biological cascades initiated by diclofenac (B195802), researchers are turning to multi-omics strategies. This involves the simultaneous analysis of different biological molecules, such as genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to construct a holistic view of cellular and organismal responses.
Systems biology, which combines experimental data with computational analysis, has been instrumental in identifying potential protein interactions with diclofenac. mdpi.comresearchgate.net For instance, a systems biology approach was used to identify a direct interaction between diclofenac and the enzyme catalase in the liver. mdpi.com This type of analysis helps to explain the drug's impact on inflammation and oxidative stress at a molecular level. mdpi.com
Integrated transcriptomic and metabolomic analyses are also shedding light on the mechanisms of diclofenac-induced hepatotoxicity. colab.ws Studies have shown that diclofenac can disrupt critical metabolic pathways, such as arachidonic acid metabolism, and activate signaling pathways like the JAK-STAT pathway, which is involved in inflammation. colab.ws Furthermore, toxicogenomics, which examines how the genome responds to toxic substances, is being used to predict toxicological hazards and understand the molecular mechanisms of drug-induced liver injury. researchgate.netevotec.com The use of multi-omics is not only enhancing the understanding of diclofenac's therapeutic actions but also its potential adverse effects, offering a more complete picture of its biological impact. nih.govnih.gov
Recent research has combined microphysiological systems (MPS) with transcriptomic profiling to better predict human pharmacokinetic responses to diclofenac. researchgate.net This approach allows for the correlation of drug exposure with changes in gene expression, particularly those related to gastrointestinal toxicity. researchgate.net Such integrated models are proving to be valuable alternatives to traditional animal testing for predicting drug responses in humans. researchgate.net
Development of Advanced Analytical Techniques for Diclofenac Calcium in Complex Matrices
The accurate detection and quantification of this compound in various biological and environmental samples are crucial for both clinical and research purposes. The development of advanced analytical techniques is focused on enhancing sensitivity, selectivity, and efficiency, especially when dealing with complex matrices like blood, tissues, and wastewater. scientificproducts.commdpi.commdpi.com
High-performance liquid chromatography (HPLC) remains a cornerstone for diclofenac analysis, with numerous methods developed for its quantification in pharmaceutical dosage forms and biological samples. nih.govoup.comnih.gov Innovations in this area include the use of new column technologies and mobile phases to improve separation and reduce run times. nih.gov Ultra-high performance liquid chromatography (UPLC) offers even faster and more precise measurements, and has been successfully used to determine diclofenac and its impurities in various pharmaceutical formulations. nih.gov
Mass spectrometry (MS) coupled with chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provides high sensitivity and specificity for diclofenac detection. scientificproducts.commdpi.comnih.gov These methods are particularly valuable for forensic investigations and for monitoring trace amounts of the drug in environmental samples. scientificproducts.commdpi.com For instance, a validated UHPLC-QqQ-MS/MS method has been developed for the sensitive quantification of diclofenac in post-mortem blood samples. mdpi.com
Electrochemical methods, such as differential pulse voltammetry (DPV), offer a rapid and cost-effective alternative for diclofenac determination without the need for extensive sample preparation. mdpi.comscielo.br These techniques have been successfully applied to pharmaceutical preparations and human serum. scielo.br The development of novel sensor materials, like graphene oxide-modified electrodes, further enhances the sensitivity and selectivity of electrochemical detection. mdpi.com
The following table provides a summary of various analytical techniques used for the determination of diclofenac.
| Analytical Technique | Matrix | Key Findings | Reference |
| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Tablets | A selective and sensitive method was developed for quantifying diclofenac sodium. | nih.gov |
| Ultra-High Performance Liquid Chromatography (UPLC) | Pharmaceutical Dosage Forms | An innovative, fast, and precise method for determining diclofenac and its impurities. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Vulture and Livestock Tissues | A method was developed to detect diclofenac residues in keratinous matrices for forensic analysis. | scientificproducts.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Human Post-mortem Samples | A sensitive UHPLC-QqQ-MS/MS method was validated for diclofenac quantification in post-mortem blood. | mdpi.com |
| Differential Pulse Voltammetry (DPV) | Pharmaceutical Preparations, Human Serum | A rapid method for determining diclofenac without complex sample preparation. | scielo.br |
Refinement of Computational Models for Predictive Research
Computational modeling has emerged as a powerful tool in predicting the behavior and effects of diclofenac, from its physicochemical properties to its pharmacokinetic and pharmacodynamic profiles. These in silico models are becoming increasingly sophisticated, incorporating complex biological data to provide more accurate and clinically relevant predictions.
One area of focus is the development of physiologically-based pharmacokinetic (PBPK) models. researchgate.net These models simulate the absorption, distribution, metabolism, and excretion (ADME) of diclofenac in the body, and when combined with data from microphysiological systems, they show good agreement with clinical pharmacokinetic data. researchgate.net Such models can help in predicting drug-drug interactions and understanding inter-individual variability in drug response.
Quantitative structure-activity relationship (QSAR) models are used to predict the biological activity of compounds based on their chemical structure. For diclofenac, these models have been used to predict properties like aqueous solubility of its organic salts. nih.gov By identifying key molecular descriptors, such as binding energy and surface area, these models can guide the design of new derivatives with improved properties. nih.gov
Machine learning algorithms are also being applied to predict the risk of adverse events associated with NSAIDs like diclofenac. researchgate.net By analyzing large administrative health datasets, models such as multi-layer neural networks and gradient boosting machines can predict the likelihood of events like acute coronary syndrome and death in patients taking these drugs. researchgate.net
Furthermore, computational models are being used to understand the environmental risks posed by diclofenac. researchgate.netnih.gov Pharmacology-informed frameworks that integrate pharmacokinetic and pharmacodynamic data are being developed to predict the risk of diclofenac and other NSAIDs to aquatic organisms. researchgate.netnih.gov These models can help in environmental risk assessment and the development of strategies to mitigate the impact of pharmaceutical pollution.
The table below highlights some of the computational models applied to diclofenac research.
| Model Type | Application | Key Findings | Reference |
| Physiologically-Based Pharmacokinetic (PBPK) | Prediction of human pharmacokinetics | Combined with microphysiological systems, the model accurately predicted diclofenac's pharmacokinetic profile. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of aqueous solubility | Molecular descriptors were used to create a statistical model that accurately predicted the solubility of diclofenac salts. | nih.gov |
| Machine Learning | Prediction of adverse event risk | Machine learning models achieved high accuracy in predicting acute coronary syndrome and death in patients using NSAIDs. | researchgate.net |
| Pharmacology-Informed Environmental Risk | Prediction of risk to fish | A framework was developed to predict the risk of NSAID mixtures to fish populations in the environment. | researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying diclofenac calcium in pharmaceutical formulations, and how can their accuracy be validated?
- Methodology : High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is preferred. For validation, follow pharmacopeial protocols (e.g., USP) by comparing peak responses of standard and assay preparations using a defined formula . Internal standards like deuterated diclofenac (diclofenac-d4) improve precision in mass spectrometry by correcting for matrix effects .
Q. How can researchers optimize this compound-loaded nanoparticle formulations for ocular delivery?
- Methodology : Use ionic gelation with polymers like chitosan and chondroitin sulfate. Simulated tear fluid (pH 7.4) containing calcium chloride dihydrate (8 mg/100 mL) ensures physiological compatibility. Monitor parameters like particle size, zeta potential, and mucoadhesion strength to assess stability and efficacy .
Q. What in vitro models are suitable for assessing this compound’s anti-inflammatory efficacy and toxicity?
- Methodology : Cell-based assays (e.g., COX-1/COX-2 inhibition in human macrophage lines) quantify pharmacological activity. For toxicity, use MTT assays on corneal epithelial cells (e.g., HCEC) to evaluate biocompatibility of ocular formulations .
Advanced Research Questions
Q. How can conflicting data between clinical trials (e.g., cardiovascular safety) and real-world observational studies be reconciled?
- Methodology : Conduct meta-analyses with stratification by patient risk factors (e.g., hypertension, age). For example, Danish registry data (n = 6.3 million) showed diclofenac’s cardiovascular risk is 20–30% higher than ibuprofen/naproxen, necessitating subgroup analyses in high-risk cohorts . Sensitivity analyses should adjust for confounders like concomitant anticoagulant use .
Q. What experimental designs are effective for studying this compound’s environmental degradation pathways and by-products?
- Methodology : Use response surface methodology (RSM) with Box-Behnken design to optimize catalytic ozonation. Key variables: pH (5–9), CaO₂ dosage (1–3 g/L), and reaction time (30–90 min). Confirm degradation by-products (e.g., quinone imines) via LC-MS/MS .
Q. How do this compound and anticoagulants interact in preclinical bone-healing models?
- Methodology : In rat fracture models, administer diclofenac with heparin/warfarin and assess histomorphometric endpoints (e.g., osteocyte count, cortical width). ANOVA with Greenhouse-Geisser correction accounts for repeated measures. Significant decreases in cortical width at day 21 indicate impaired healing .
Q. What statistical approaches address variability in this compound’s pharmacokinetic (PK) data across populations?
- Methodology : Population PK modeling (e.g., NONMEM) with covariates like age, renal function, and CYP2C9 polymorphisms. Bootstrap validation (1,000 iterations) ensures model robustness. For example, PK variability in elderly patients may require dose adjustments .
Q. How can researchers balance ethical considerations in prescribing this compound against its environmental persistence?
- Methodology : Life-cycle assessments (LCA) quantify environmental impact (e.g., UV-C LED vs. mercury lamp degradation). Prioritize studies on wastewater treatment efficacy (e.g., 97.6% removal via CaO₂-catalyzed ozonation) to mitigate ecosystem toxicity .
Data Contradiction Analysis
Q. Why do studies report divergent outcomes on this compound’s renal toxicity?
- Resolution : Discrepancies arise from differing exposure durations and comorbidities. Short-term rodent studies may underestimate toxicity, while human cohort data (e.g., German claims analysis) highlight elevated risks in patients with baseline renal impairment. Use propensity score matching to isolate drug effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
